Veradoline

Description

Its chemical structure features a benzamide core substituted with a piperidine moiety and a fluorinated aromatic ring, contributing to its high receptor selectivity . Preclinical studies highlight its efficacy in pain management models, with a reported KOR binding affinity (Ki) of 0.8 nM and >100-fold selectivity over µ- and δ-opioid receptors . Despite promising early results, clinical development was halted due to adverse neuropsychiatric effects, a common challenge among KOR-targeting compounds .

Properties

CAS No. |

82924-71-8 |

|---|---|

Molecular Formula |

C20H26N2O2 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

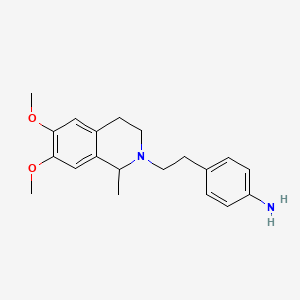

4-[2-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]aniline |

InChI |

InChI=1S/C20H26N2O2/c1-14-18-13-20(24-3)19(23-2)12-16(18)9-11-22(14)10-8-15-4-6-17(21)7-5-15/h4-7,12-14H,8-11,21H2,1-3H3 |

InChI Key |

KUYSNZZXTMKUTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1CCC3=CC=C(C=C3)N)OC)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Veradoline involves several steps, starting from readily available starting materials. The synthetic route typically includes:

Step 1: Formation of the core structure through a series of condensation reactions.

Step 2: Introduction of functional groups via substitution reactions.

Step 3: Purification and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Veradoline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: It can be reduced using common reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present.

Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Veradoline has been explored in various scientific research applications:

Chemistry: Used as a model compound to study retinoic acid receptor agonists.

Biology: Investigated for its effects on cellular differentiation and proliferation.

Medicine: Potential therapeutic agent for neurodegenerative diseases and certain types of cancer.

Industry: Potential applications in the development of new pharmaceuticals and chemical probes.

Mechanism of Action

Veradoline exerts its effects by binding to retinoic acid receptors, which are nuclear receptors involved in gene expression regulation. Upon binding, this compound activates these receptors, leading to changes in the expression of target genes. This can result in various cellular effects, including differentiation, proliferation, and apoptosis .

Comparison with Similar Compounds

Structural Analogues: U-50488 and Enadoline

Table 1: Structural and Physicochemical Comparison

Key Structural Insights :

- This compound vs. U-50488 : Both share a benzamide backbone, but U-50488 substitutes fluorine with chlorine and lacks the piperidine ring, reducing blood-brain barrier penetration .

- This compound vs. Enadoline : Enadoline’s benzodioxole group enhances metabolic stability but increases molecular weight, affecting oral bioavailability .

Pharmacological Profiles

Table 2: Receptor Binding Affinity and Selectivity

| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Selectivity Ratio (KOR:MOR:DOR) |

|---|---|---|---|---|

| This compound | 0.8 | 120 | 95 | 1:150:119 |

| U-50488 | 1.5 | 300 | 250 | 1:200:167 |

| Enadoline | 0.5 | 180 | 140 | 1:360:280 |

Functional Activity :

- Efficacy in Pain Models : Enadoline shows superior potency (ED₅₀ = 0.1 mg/kg) in rodent thermal hyperalgesia assays compared to this compound (ED₅₀ = 0.3 mg/kg) .

- Adverse Effects : this compound’s fluorinated structure reduces hepatotoxicity (ALT levels: 25 U/L vs. 45 U/L for Enadoline) but increases dysphoria incidence in clinical trials .

Pharmacokinetic and Metabolic Comparisons

Table 3: Pharmacokinetic Parameters in Rats (IV Administration)

| Parameter | This compound | U-50488 | Enadoline |

|---|---|---|---|

| Half-life (t₁/₂) | 2.1 h | 1.5 h | 3.8 h |

| Bioavailability | 45% | 28% | 60% |

| CYP450 Metabolism | CYP3A4 (80%) | CYP2D6 (70%) | CYP3A4 (90%) |

| Major Metabolite | N-desfluoro | N-dechloro | O-demethyl |

Metabolic Stability :

Clinical and Regulatory Status

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.